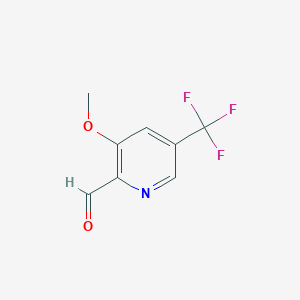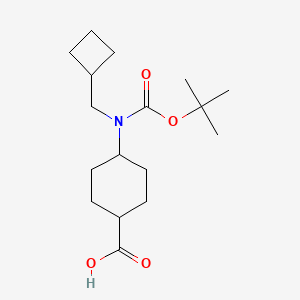
6-(b-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(b-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a galactopyranosyloxy group attached to a xanthene core, which is further substituted with a methoxy and a methylphenyl group. These structural elements contribute to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(b-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between a suitable phenol derivative and a phthalic anhydride under acidic conditions.
Introduction of the Methoxy and Methylphenyl Groups: The substitution of the xanthene core with methoxy and methylphenyl groups can be achieved through electrophilic aromatic substitution reactions using appropriate reagents.
Attachment of the Galactopyranosyloxy Group: The final step involves the glycosylation of the xanthene derivative with a galactopyranosyl donor under catalytic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
6-(b-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the xanthene core to a dihydroxanthene derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroxanthene derivatives.
Substitution: Various substituted xanthene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a fluorescent probe due to its xanthene core, which exhibits strong fluorescence properties. It is also employed in the synthesis of more complex organic molecules.
Biology
In biological research, 6-(b-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one is used as a molecular marker for studying carbohydrate-protein interactions and glycosylation processes.
Medicine
The compound has potential applications in medicine, particularly in the development of diagnostic tools and therapeutic agents. Its fluorescent properties make it useful in imaging techniques.
Industry
In the industrial sector, this compound can be used in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 6-(b-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one involves its interaction with specific molecular targets, such as proteins and enzymes. The galactopyranosyloxy group facilitates binding to carbohydrate-recognizing proteins, while the xanthene core provides a fluorescent signal. This dual functionality allows the compound to act as both a binding agent and a reporter molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein: Another xanthene derivative with similar fluorescent properties but lacks the galactopyranosyloxy group.
Rhodamine: A xanthene-based dye with different substituents, used in similar applications.
Eosin: A brominated xanthene dye with distinct chemical properties.
Uniqueness
6-(b-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one is unique due to the presence of the galactopyranosyloxy group, which imparts specific binding capabilities and enhances its utility in biological applications. This distinguishes it from other xanthene derivatives that primarily serve as fluorescent dyes without specific targeting functions.
Eigenschaften
Molekularformel |
C27H26O9 |
|---|---|
Molekulargewicht |
494.5 g/mol |
IUPAC-Name |
9-(4-methoxy-2-methylphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-3-one |
InChI |
InChI=1S/C27H26O9/c1-13-9-15(33-2)4-7-17(13)23-18-6-3-14(29)10-20(18)35-21-11-16(5-8-19(21)23)34-27-26(32)25(31)24(30)22(12-28)36-27/h3-11,22,24-28,30-32H,12H2,1-2H3 |
InChI-Schlüssel |
NTIGNSJPVURXNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12069190.png)




![endo-8-benzyl-N-(2-nitrophenyl)-8-aza-bicylo[3.2.1]octan-3-amine](/img/structure/B12069223.png)
